

# Physical properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate

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## Compound of Interest

Compound Name:	(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Cat. No.:	B1374378

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An In-depth Technical Guide on the Physical Properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate

## Executive Summary

This technical guide provides a comprehensive overview of the essential physical and chemical properties of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identification, core physical characteristics, and detailed spectroscopic profile. Furthermore, it outlines standardized, field-proven experimental protocols for the verification of these properties, ensuring scientific rigor and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in practical application. This guide serves as an authoritative resource for the handling, characterization, and application of this important chiral building block.

## Compound Identification and Structure

Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a chiral intermediate widely utilized in the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for modulating its reactivity during multi-step syntheses, while the defined (R)-stereochemistry at the benzylic carbon is essential for achieving stereospecificity in target molecules.

Identifier	Value	Source
IUPAC Name	tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate	<a href="#">[1]</a>
Synonyms	(R)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate, (R)-N-Boc-1-(3-bromophenyl)ethylamine	<a href="#">[1]</a>
CAS Number	375853-98-8 (racemic/unspecified); specific (1R) isomer not uniquely indexed.	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	300.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Chemical Structure		

## Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. The data presented below are based on empirical data from analogous compounds and computational predictions.

Property	Value / Observation	Rationale and Comparative Context
Appearance	White to off-white solid	[1] Carbamates of this type are typically crystalline solids at room temperature.[5][6]
Melting Point	To be determined experimentally. Expected range: 80-100 °C	No specific melting point is reported in the literature for this exact isomer. However, related brominated N-Boc compounds exhibit melting points in this range, such as tert-butyl N-[4,5-bis(benzyloxy)-2-bromophenyl]carbamate (89.5–90.5 °C).[5]
Boiling Point	>350 °C at 760 mmHg (Predicted, with decomposition)	High molecular weight and polarity suggest a high boiling point. The related compound, tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate, has a reported boiling point of 389.6°C.[7] Thermal decomposition prior to boiling is common for such molecules.
Solubility	Soluble in methanol, chloroform, dichloromethane, ethyl acetate. Sparingly soluble in hexanes.	The Boc group and aromatic ring confer solubility in a range of common organic solvents, facilitating reaction workups and purification by chromatography.[8] NMR spectra are consistently recorded in $\text{CDCl}_3$ , confirming its solubility.[5][9]

## Spectroscopic and Analytical Profile

Spectroscopic analysis provides a definitive "fingerprint" for structural confirmation and purity assessment. The following data are predicted based on the known structure and spectral data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. The predicted spectrum for this compound in  $\text{CDCl}_3$  is detailed below.

$^1\text{H-NMR}$  (400 MHz,  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.45	s	1H	Ar-H (C2)	The proton between the two bromo and ethyl-amine substituents is expected to be a singlet.
~7.35	d, $J \approx 7.8$ Hz	1H	Ar-H (C4 or C6)	Aromatic proton ortho to the bromo group.
~7.20	t, $J \approx 7.8$ Hz	1H	Ar-H (C5)	Aromatic proton meta to both substituents, split by two neighbors.
~7.15	d, $J \approx 7.8$ Hz	1H	Ar-H (C6 or C4)	Aromatic proton ortho to the ethyl-amine group.
~4.90	br s	1H	NH	The carbamate proton signal is often broad and may exchange with trace water.
~4.80	q, $J \approx 7.0$ Hz	1H	CH(CH <sub>3</sub> )	The benzylic proton, split into a quartet by the adjacent methyl group.
~1.45	d, $J \approx 7.0$ Hz	3H	CH(CH <sub>3</sub> )	The methyl group protons, split into a

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
				doublet by the benzylic proton.

| ~1.40 | s | 9H | C(CH<sub>3</sub>)<sub>3</sub> | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

<sup>13</sup>C-NMR (101 MHz, CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Assignment	Rationale
~155.0	C=O	Carbonyl carbon of the carbamate functional group.
~145.0	Ar-C (C1)	Quaternary aromatic carbon attached to the ethylamine group.
~130.5	Ar-CH	Aromatic methine carbon.
~129.5	Ar-CH	Aromatic methine carbon.
~126.0	Ar-CH	Aromatic methine carbon.
~122.5	Ar-C-Br (C3)	Aromatic carbon directly bonded to bromine, deshielded.
~80.0	C(CH <sub>3</sub> ) <sub>3</sub>	Quaternary carbon of the tert-butyl group.
~50.0	CH(CH <sub>3</sub> )	Benzylic methine carbon.
~28.3	C(CH <sub>3</sub> ) <sub>3</sub>	Methyl carbons of the tert-butyl group.

| ~22.0 | CH(CH<sub>3</sub>) | Methyl carbon of the ethyl group. |

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups within the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3350	N-H Stretch	Carbamate N-H
2975-2850	C-H Stretch	Alkyl (t-Bu, Et)
~1700	C=O Stretch	Carbamate C=O
~1520	N-H Bend	Carbamate N-H
~1250, ~1160	C-O Stretch	Carbamate O-C(CH <sub>3</sub> ) <sub>3</sub>
~780, ~690	C-H Bend (out-of-plane)	1,3-disubstituted benzene

Reference spectra for similar carbamates confirm these assignments.[\[5\]](#)[\[10\]](#)[\[11\]](#)

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

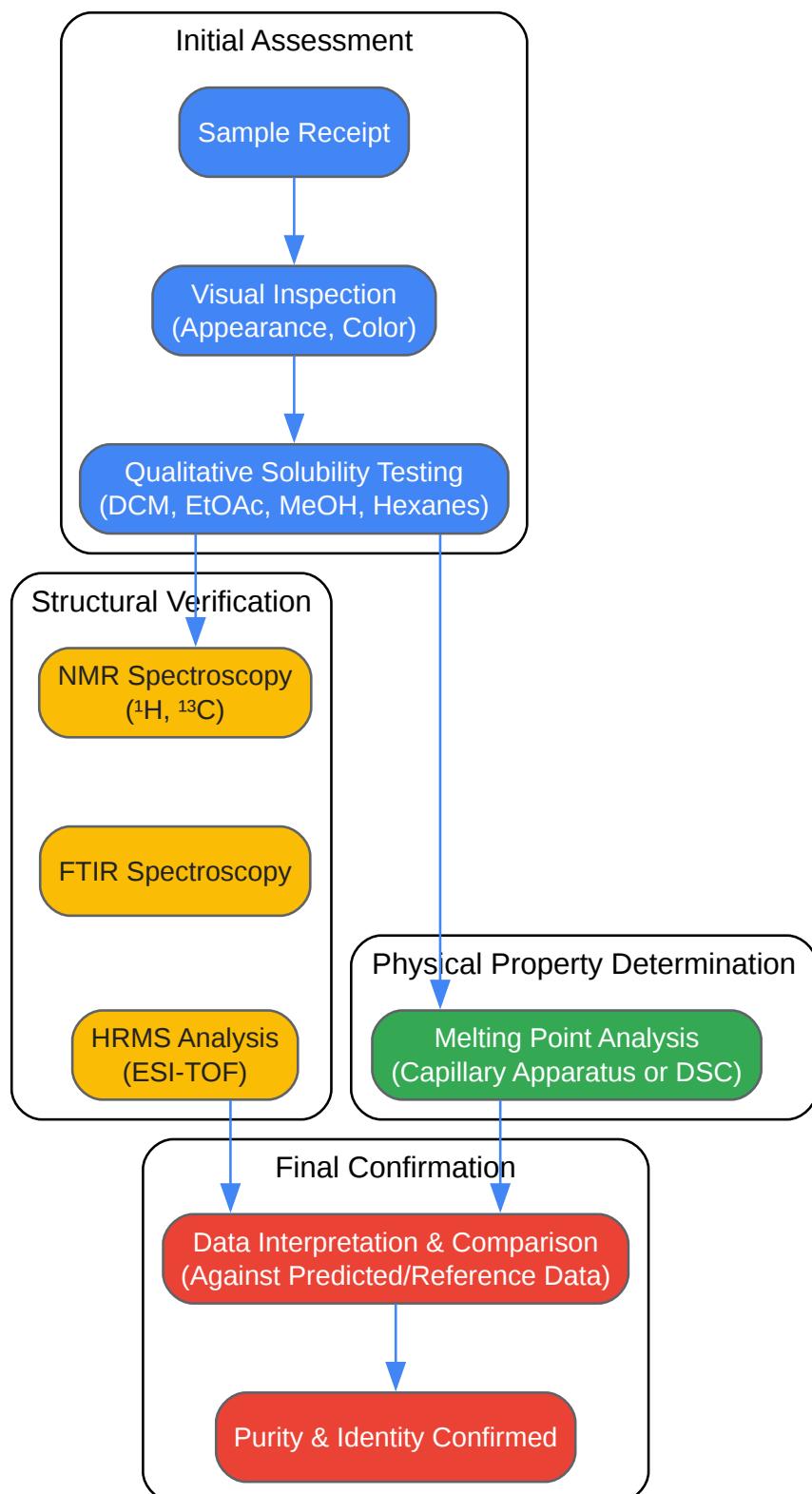
- Calculated Exact Mass: 299.05209 Da[\[2\]](#)[\[4\]](#)
- Expected Fragmentation: The primary fragmentation pathway in ESI-MS is the loss of the Boc group or isobutylene.
  - [M - C<sub>4</sub>H<sub>8</sub> + H]<sup>+</sup>: Loss of isobutylene (56 Da) from the parent ion.
  - [M - C<sub>5</sub>H<sub>9</sub>O<sub>2</sub> + H]<sup>+</sup>: Loss of the entire Boc group (101 Da) to yield the protonated 1-(3-bromophenyl)ethanamine fragment.

## Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following protocols are recommended for the physical and spectroscopic characterization of tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate.

## Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or received batch of the title compound. This systematic approach ensures that identity, purity, and key physical properties are confirmed before its use in further applications.

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Caption: Workflow for Physicochemical Characterization.

## Protocol: Melting Point Determination (Capillary Method)

- Preparation: Ensure the sample is dry and finely powdered.
- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

## Protocol: NMR Sample Preparation and Acquisition

- Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Dissolution: Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Mixing: Cap the tube and invert several times to ensure complete dissolution.
- Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) spectrometer using standard parameters. Calibrate the  $^1\text{H}$  spectrum to the residual  $\text{CHCl}_3$  peak at 7.26 ppm.

## Protocol: FTIR Analysis (ATR Method)

- Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Collection: Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following recommendations are based on data from safety data sheets (SDS) of structurally related compounds.

- Hazard Identification: While a specific SDS for this compound is not available, analogous brominated aromatic compounds are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[\[4\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent potential degradation.

## Conclusion

Tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate is a well-defined solid chiral building block. Its identity and purity can be unequivocally established through a combination of physical and spectroscopic methods, primarily NMR, IR, and HRMS. This guide provides the necessary data, protocols, and expert insights for researchers to confidently handle, characterize, and utilize this compound in their synthetic endeavors, ensuring both safety and scientific integrity.

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